WR99210 Demonstrates >9,000-Fold Superior Potency Over Pyrimethamine Against Clinical P. falciparum Isolates
In a head-to-head comparison against 33 Kenyan P. falciparum clinical isolates (all of which harbored dhfr resistance mutations), WR99210 exhibited a median IC50 of <0.075 nM, compared to pyrimethamine's median IC50 of 733.26 nM [1]. The study population consisted exclusively of mutant parasites: 24 triple mutants (codons 108, 51, 59) and 8 double mutants, with one quadruple mutant (Ile-164-Leu) also identified [1].
| Evidence Dimension | Median IC50 against P. falciparum clinical isolates (in vitro culture) |
|---|---|
| Target Compound Data | <0.075 nM |
| Comparator Or Baseline | Pyrimethamine: 733.26 nM |
| Quantified Difference | >9,776-fold lower IC50 for WR99210 |
| Conditions | 33 Kenyan P. falciparum isolates adapted to long-term in vitro culture; all isolates harbored dhfr resistance mutations (double, triple, or quadruple mutants); 72-hour [3H]-hypoxanthine incorporation assay |
Why This Matters
This >9,000-fold potency differential against clinically relevant resistant isolates establishes WR99210 as an essential positive control for validating DHFR inhibition assays and a critical tool for profiling next-generation antifolates against the resistance landscape actually encountered in endemic regions.
- [1] Kiara, S. M., Okombo, J., Masseno, V., Mwai, L., Ochola, I., Borrmann, S., & Nzila, A. (2009). In vitro activity of antifolate and polymorphism in dihydrofolate reductase of Plasmodium falciparum isolates from the Kenyan coast: emergence of parasites with Ile-164-Leu mutation. Antimicrobial Agents and Chemotherapy, 53(9), 3793-3798. View Source
